molecular formula C9H9F3OS B14127652 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

Cat. No.: B14127652
M. Wt: 222.23 g/mol
InChI Key: ZFYHAJSOWBMXRX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a thiol precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methyl-1-[(trifluoromethyl)thio]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-[(trifluoromethyl)thio]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(trifluoromethyl)benzene
  • 4-Methoxy-2-methyl-1-(trifluoromethyl)benzene
  • 2-Methoxy-5-nitrobenzotrifluoride

Uniqueness

4-Methoxy-2-methyl-1-[(trifluoromethyl)thio]benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H9F3OS/c1-6-5-7(13-2)3-4-8(6)14-9(10,11)12/h3-5H,1-2H3

InChI Key

ZFYHAJSOWBMXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC(F)(F)F

Origin of Product

United States

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